1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
Overview
Description
1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinase Inhibition
1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid has been explored in the synthesis and structure-activity relationships of kinase inhibitors. It's utilized in the development of selective p38α MAPK, CK1δ, and JAK2 inhibitors with improved water solubility. The kinase selectivity is influenced by the heteroaryl group at imidazole C-5 and the position of a carboxylic acid at imidazole C-2 (Seerden et al., 2014).
Anticancer Properties
This compound has been used in the synthesis of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters. These derivatives showed significant antiproliferative effects against various breast cancer cell lines, offering a potential lead for developing more effective cancer therapeutics (Karthikeyan et al., 2017).
Coordination Polymers and MOFs
This compound has been used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These polymers demonstrate the versatile coordination abilities and applications in areas like catalysis, gas storage, and separation (Guo et al., 2013).
Process Intensification in Chemical Synthesis
The compound is involved in high-temperature/high-pressure continuous flow synthesis, particularly in the context of creating 1H-4-substituted imidazoles, which are key building blocks in synthesizing NS5A inhibitors like daclatasvir. This showcases its role in process intensification and environmental impact reduction in chemical synthesis (Carneiro et al., 2015).
Radiolabeling and Imaging Agents
It has been employed in the synthesis of radiolabeled analogues of metomidate, such as various fluorinated imidazole carboxylates. These compounds have potential as adrenocortical imaging agents, indicating its significance in diagnostic and imaging applications in medicine (Erlandsson et al., 2009).
Photophysical Studies
This compound derivatives have been used in photophysical studies, especially in the synthesis of compounds like 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole. Such studies are crucial for understanding the fluorescence and absorption characteristics of these compounds (Kalaiarasi et al., 2017).
Properties
IUPAC Name |
3-(4-fluorophenyl)imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLCJIQJPGSGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=C2C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368779 | |
Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851721-89-6 | |
Record name | 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851721-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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